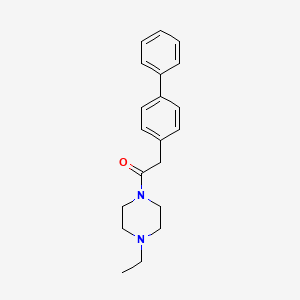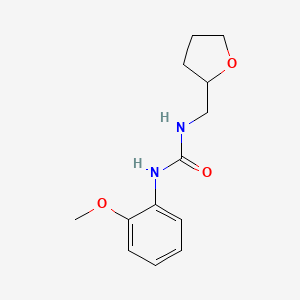![molecular formula C17H25FN2O2S B5307950 1-{[2-(3-fluorophenyl)-1-piperidinyl]sulfonyl}azepane](/img/structure/B5307950.png)
1-{[2-(3-fluorophenyl)-1-piperidinyl]sulfonyl}azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[2-(3-fluorophenyl)-1-piperidinyl]sulfonyl}azepane, also known as FPA, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonylazepanes and has been shown to have potential therapeutic applications in various fields.
作用机制
The exact mechanism of action of 1-{[2-(3-fluorophenyl)-1-piperidinyl]sulfonyl}azepane is not fully understood. However, it has been suggested that this compound acts on the GABAergic system, which is involved in the regulation of neuronal excitability. This compound may enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission and a decrease in neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce neuronal excitability, increase the threshold for seizures, and reduce anxiety-like behavior in animal models. This compound has also been shown to have anti-inflammatory effects and to reduce the release of pro-inflammatory cytokines.
实验室实验的优点和局限性
1-{[2-(3-fluorophenyl)-1-piperidinyl]sulfonyl}azepane has several advantages for use in lab experiments. It has a high degree of purity and stability, making it easy to handle and store. This compound has also been shown to have low toxicity and few side effects in animal models. However, one limitation of this compound is that it is not water-soluble, which can make it difficult to administer in some experiments.
未来方向
There are several future directions for research on 1-{[2-(3-fluorophenyl)-1-piperidinyl]sulfonyl}azepane. One area of interest is the potential use of this compound in the treatment of drug addiction. This compound has been shown to reduce the rewarding effects of drugs of abuse, and further research could explore its potential as a treatment for addiction. Another area of interest is the potential use of this compound in the treatment of neuropathic pain. This compound has been shown to have analgesic effects in animal models, and further research could explore its potential as a treatment for chronic pain. Finally, research could explore the potential use of this compound in the treatment of anxiety and depression, as it has been shown to have anxiolytic and antidepressant effects in animal models.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant, antidepressant, and anxiolytic effects, as well as potential applications in the treatment of neuropathic pain and drug addiction. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
合成方法
The synthesis of 1-{[2-(3-fluorophenyl)-1-piperidinyl]sulfonyl}azepane involves the reaction of 1-azepanamine with 3-fluorobenzoyl chloride, followed by reaction with piperidine and then sulfonylation with chlorosulfonic acid. The final product is obtained after purification through column chromatography. The synthesis method has been optimized to produce this compound with high purity and yield.
科学研究应用
1-{[2-(3-fluorophenyl)-1-piperidinyl]sulfonyl}azepane has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant, antidepressant, and anxiolytic effects in animal models. This compound has also been investigated for its potential to treat neuropathic pain and as an anti-inflammatory agent. In addition, this compound has been studied for its effects on the central nervous system and its potential use in the treatment of drug addiction.
属性
IUPAC Name |
1-[2-(3-fluorophenyl)piperidin-1-yl]sulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O2S/c18-16-9-7-8-15(14-16)17-10-3-6-13-20(17)23(21,22)19-11-4-1-2-5-12-19/h7-9,14,17H,1-6,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFFYUTWXTWZAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)N2CCCCC2C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R*,3aR*,7aR*)-1-(3-methoxybenzoyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5307878.png)
![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5307883.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5307886.png)
![N-(4-fluorophenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5307891.png)
![N~1~-(5-fluoro-2-methylphenyl)-N~2~-[2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl]glycinamide](/img/structure/B5307896.png)
![6-({[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}amino)pyrazine-2-carboxamide](/img/structure/B5307899.png)
![2-[({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)amino]benzamide](/img/structure/B5307912.png)

![4-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-(trifluoromethyl)morpholine](/img/structure/B5307928.png)
![8-[6-(4-morpholinylcarbonyl)-2-pyrazinyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5307941.png)

![1-[2-(4-methoxyphenyl)ethyl]-4-[(6-methyl-2-propylpyrimidin-4-yl)amino]pyrrolidin-2-one](/img/structure/B5307961.png)
![4-{3-[4-(dimethylamino)phenyl]-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl}-3-penten-2-one](/img/structure/B5307962.png)
